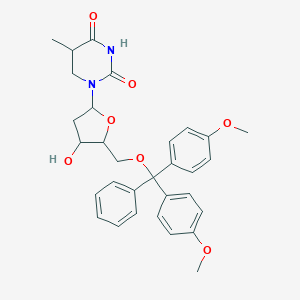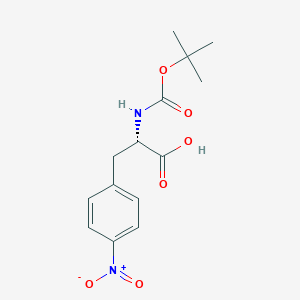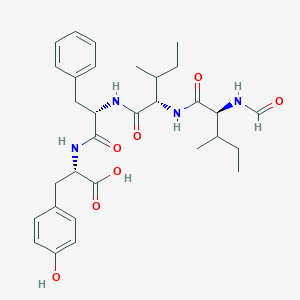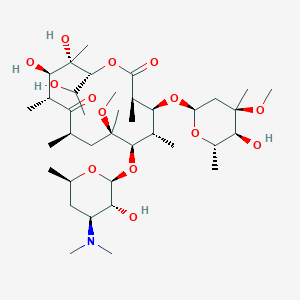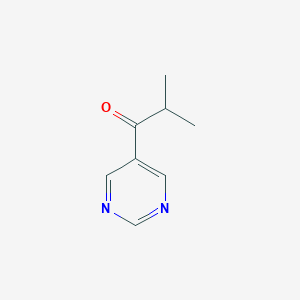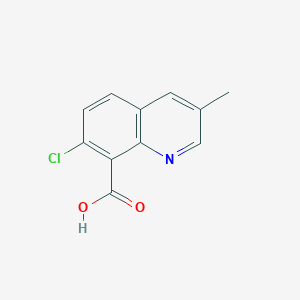
Quinmerac
Vue d'ensemble
Description
Quinmerac, known by its chemical name 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide. It is primarily used to control broad-leaved weeds in various crops, including cereals, oilseed rape, and sugar beet. This compound is valued for its selective action, targeting specific weed species while sparing desirable crops .
Applications De Recherche Scientifique
Quinmerac has a broad spectrum of applications across multiple fields:
Agriculture: Used as a selective herbicide to control weed growth, enhancing crop yields and promoting sustainable farming practices.
Pharmaceuticals: Explored for its potential in drug development, including drug discovery and formulation.
Environmental Management: Utilized in managing invasive plant species and supporting habitat recovery projects.
Industrial Processes: Serves as a reagent or catalyst in various chemical processes, optimizing industrial production.
Mécanisme D'action
Target of Action
Quinmerac primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase . ACC synthase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
This compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants . It stimulates the induction of ACC synthase activity, promoting ethylene biosynthesis . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .
Biochemical Pathways
This compound affects the ethylene biosynthesis pathway by inducing the enzymatic activity of ACC synthase . This leads to an increase in ethylene levels, which in turn triggers an accumulation of ABA in susceptible dicots . In sensitive grasses, the increased ACC and ethylene synthesis also leads to an accumulation of tissue cyanide .
Pharmacokinetics
This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of this compound between resistant and sensitive grasses were found .
Result of Action
The physiological consequences of this compound’s action include leaf epinasty, inhibited root and particularly shoot growth, changes in water relations, and promotion of plant senescence . In sensitive grasses, this compound causes phytotoxicity characterized by the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .
Action Environment
This compound works best when wet and can be applied to the soil surrounding crops . It is used in a range of environments to control broad-leaved weeds on various crops including cereals, rape, and beet . It is considered harmful to aquatic organisms , underscoring the importance of safe usage when applying this herbicide .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
Quinmerac has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Therefore, for a more detailed understanding, it is recommended to refer to the original research articles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinmerac is synthesized through a series of chemical reactions. One common method involves the Skraup cyclization reaction, where an anthranilic acid is subjected to cyclization to form the quinoline ring. The process typically involves the use of oxidizing agents such as nitrobenzene, nitromethane, sodium nitrate, or sodium 3-nitrobenzenesulfonate .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of organic solvents like toluene, xylene, or chlorobenzene to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinmerac undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photocatalytic degradation in the presence of titanium dioxide under ultraviolet light. This reaction leads to the formation of several organic intermediates and ionic byproducts .
Common Reagents and Conditions
Oxidation: Involves the use of hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) as electron acceptors.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Commonly occurs in the presence of halogenating agents.
Major Products
The major products formed from these reactions include 7-chloro-3-methylquinoline-5,8-dione, hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids, and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid .
Comparaison Avec Des Composés Similaires
Quinmerac belongs to the class of quinolinecarboxylic acid herbicides, similar to compounds like quinclorac and clopyralid. this compound is unique in its selective action against specific broad-leaved weeds and its ability to be absorbed through the roots rather than the leaves . This root absorption mechanism makes it particularly effective in controlling weeds in crops like sugar beet, oilseed rape, and wheat .
Similar Compounds
Quinclorac: Another quinolinecarboxylic acid herbicide used primarily in rice to control grass weeds.
Clopyralid: A selective herbicide used to control broadleaf weeds in turfgrass and crops.
This compound’s unique properties and diverse applications make it a valuable compound in various fields, from agriculture to pharmaceuticals and environmental management.
Propriétés
IUPAC Name |
7-chloro-3-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOLUNSQWINIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042364 | |
| Record name | Quinmerac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-03-6 | |
| Record name | Quinmerac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinmerac [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinmerac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINMERAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



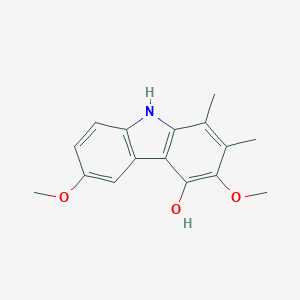
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)
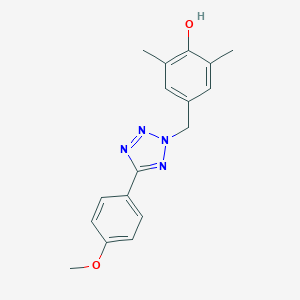
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B26064.png)

![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
